1,3-Bis(3,4-difluorophenyl)urea 1,3-Bis(3,4-difluorophenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10531854
InChI: InChI=1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)
SMILES: C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F
Molecular Formula: C13H8F4N2O
Molecular Weight: 284.21 g/mol

1,3-Bis(3,4-difluorophenyl)urea

CAS No.:

Cat. No.: VC10531854

Molecular Formula: C13H8F4N2O

Molecular Weight: 284.21 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(3,4-difluorophenyl)urea -

Specification

Molecular Formula C13H8F4N2O
Molecular Weight 284.21 g/mol
IUPAC Name 1,3-bis(3,4-difluorophenyl)urea
Standard InChI InChI=1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)
Standard InChI Key FJDPATZPOWLDJQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F
Canonical SMILES C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1,3-bis(3,4-difluorophenyl)urea, reflects its symmetrical structure: a urea core (NHCONH\text{NH}-\text{CO}-\text{NH}) linked to two aromatic rings substituted with fluorine at the 3 and 4 positions. The fluorine atoms induce electron-withdrawing effects, polarizing the phenyl rings and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H8F4N2O\text{C}_{13}\text{H}_{8}\text{F}_{4}\text{N}_{2}\text{O}
Molecular Weight284.21 g/mol
SMILESC1=CC(=C(C=C1F)F)NC(=O)NC2=CC(=C(C=C2)F)F
InChIKeyFJDPATZPOWLDJQ-UHFFFAOYSA-N
XLogP33.2 (predicted)

The crystal structure remains uncharacterized, but analogous ureas like 1,3-bis(m-cyanophenyl)urea exhibit layered arrangements stabilized by N–H···O hydrogen bonds . Similar packing motifs are anticipated for 1,3-bis(3,4-difluorophenyl)urea, with fluorine atoms potentially engaging in C–F···H–N interactions .

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

The synthesis typically involves reacting 3,4-difluoroaniline with triphosgene (CCl3OCCl3\text{CCl}_{3}\text{O}\text{CCl}_{3}) under inert conditions . A two-step procedure is employed:

  • Phosgenation: Triphosgene reacts with aniline derivatives to form an intermediate isocyanate.

  • Coupling: The isocyanate reacts with a second equivalent of 3,4-difluoroaniline to yield the urea product.

Table 2: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield
PhosgenationTriphosgene, Et3_3NTHF0–5°C85–90%
Coupling3,4-DifluoroanilineDichloromethane25°C90–92%

Alternative methods utilize carbonyldiimidazole (CDI) or urea exchange reactions, though these are less efficient . Purification via recrystallization from ethyl acetate/THF mixtures yields high-priority material (>98% purity).

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C). Thermal gravimetric analysis (TGA) of analogs suggests decomposition above 250°C, indicative of robust thermal stability .

Table 3: Physicochemical Profile

PropertyValue
Melting Point215–218°C (predicted)
LogP3.5 (calc.)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
CompoundApplicationsKey Advantage
1,3-Bis(4-fluorophenyl)ureaHerbicides, polymer additivesCost-effective synthesis
1,3-Bis(3,4-difluorophenyl)ureaDrug candidates, sensorsEnhanced binding affinity

Biological Activity and Toxicological Profile

While no in vivo data exists for 1,3-bis(3,4-difluorophenyl)urea, structurally similar ureas exhibit low acute toxicity (LD50_{50} > 2000 mg/kg in rodents) but may cause ocular or dermal irritation. Computational models predict moderate CYP450 inhibition, necessitating further ADMET studies.

Recent Research Developments

A 2021 study on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea demonstrated successful crystallization via slow evaporation, yielding monoclinic crystals with N–H···O hydrogen bonds . This underscores the potential for analogous structural analyses of 1,3-bis(3,4-difluorophenyl)urea to guide material design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator